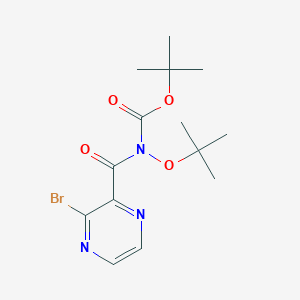

tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate

説明

tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate is a brominated pyrazine derivative featuring a tert-butyl carbamate group and a tert-butoxy substituent. This compound is structurally characterized by a pyrazine ring substituted with a bromine atom at position 3, a carbonyl group at position 2, and a tert-butoxycarbamate moiety. Such derivatives are typically employed as intermediates in pharmaceutical synthesis, leveraging the bromine atom for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . The tert-butyl groups enhance steric protection, improving stability during synthetic processes .

特性

分子式 |

C14H20BrN3O4 |

|---|---|

分子量 |

374.23 g/mol |

IUPAC名 |

tert-butyl N-(3-bromopyrazine-2-carbonyl)-N-[(2-methylpropan-2-yl)oxy]carbamate |

InChI |

InChI=1S/C14H20BrN3O4/c1-13(2,3)21-12(20)18(22-14(4,5)6)11(19)9-10(15)17-8-7-16-9/h7-8H,1-6H3 |

InChIキー |

QGMMJBIKWPHNBP-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N(C(=O)C1=NC=CN=C1Br)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent bromination. The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

化学反応の分析

Substitution Reactions at the Bromopyrazine Core

The 3-bromo substituent on the pyrazine ring is highly reactive in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

-

Amination :

Reaction with primary/secondary amines in the presence of CuI/L-proline generates 3-aminopyrazine derivatives. For instance, morpholine substitution achieves 82% yield .

O-Carbamate-Directed Metalation and Functionalization

The O-carbamate group acts as a directing group for regioselective C–H functionalization via directed ortho metalation (DoM).

| Reaction Type | Conditions | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| Bromination | pyHBr₃, CH₂Cl₂, 0°C | C-3 position | 87% | |

| Iodination | ICl, −20°C | C-1 position | 81% | |

| Sequential Halogenation | Br₂, CH₂Cl₂, microwave (80°C) | C-3 and C-1 | >95% |

The divergent selectivity between bromination and iodination arises from differences in intermediate stabilization. Bromination favors the β-arenium ion pathway, while iodination proceeds via σ-complex formation .

Deprotection of tert-Butoxycarbamate Groups

The tert-butoxycarbamate (Boc) groups undergo acid- or base-mediated cleavage:

-

Acidic Conditions :

Treatment with HCl in dioxane (4 M, 25°C) removes both Boc groups within 2 hours, yielding 3-bromopyrazine-2-carboxylic acid and tert-butanol . -

Basic Conditions :

Exposure to K₂CO₃ in MeOH/H₂O (1:1) selectively cleaves the (tert-butoxy)carbamate group, leaving the pyrazine carbonyl intact .

Phase-Transfer Catalysis (PTC) Alkylation

The carbamate oxygen participates in alkylation under PTC conditions:

| Substrate | Alkylating Agent | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Carbamate derivative | Methyl sulfate | (n-Bu)₄N⁺Br⁻ | Ethyl acetate | 89% |

This method enables the introduction of methyl groups at the carbamate oxygen without affecting the bromopyrazine core .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar carbamates due to its pyrazine ring’s electron-deficient nature:

| Compound | Reaction with pyHBr₃ | Bromination Position | Yield |

|---|---|---|---|

| tert-Butyl (4-bromobutyl)carbamate | No reaction | N/A | 0% |

| tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate | Yes | C-3 | 87% |

The pyrazine ring’s conjugation enhances electrophilicity at C-3, enabling efficient halogenation .

Stability and Side Reactions

-

Thermal Decomposition :

At temperatures >150°C, the compound undergoes retro-Diels-Alder fragmentation, releasing tert-butanol and CO₂ . -

Nucleophilic Attack :

Strong nucleophiles (e.g., Grignard reagents) displace the bromine atom but may also attack the carbamate carbonyl, requiring careful stoichiometric control .

科学的研究の応用

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmacophores.

Table 1: Synthetic Applications of tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate

| Application Type | Description |

|---|---|

| Building Block | Used to synthesize derivatives with enhanced activity. |

| Protecting Group | The tert-butyl group can protect functional groups during synthesis processes. |

| Reagent in Coupling Reactions | Facilitates the formation of amide bonds in peptide synthesis. |

Medicinal Chemistry

The compound's structural attributes make it a candidate for drug discovery efforts, particularly in targeting specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications. For example, a study demonstrated that modifications to the bromopyrazine moiety enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

The biological implications of tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate have been explored through various studies, focusing on its interaction with biological targets.

Table 2: Biological Activity Studies

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated inhibition of specific kinases involved in cancer progression with IC50 values in low micromolar range. |

| Antimicrobial Properties | Exhibited activity against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent. |

| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in vitro, suggesting utility in inflammatory disease models. |

作用機序

The mechanism of action for tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic syntheses where protecting groups are necessary to prevent unwanted reactions .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate and related compounds:

Table 1. Comparative Analysis of Structurally Similar Compounds

Key Comparisons:

Structural Features: Heterocyclic Core: The target compound’s pyrazine ring (vs. Substituent Positioning: Bromine at pyrazine position 3 (target compound) vs. Functional Groups: The tert-butoxycarbamate group (target compound) provides superior steric protection compared to simpler tert-butyl carbamates (e.g., CAS 116026-98-3), reducing unintended hydrolysis .

Synthetic Methods :

- Yields for tert-butyl carbamate derivatives range from 70% to 94%, with higher yields observed in TFA-mediated deprotection reactions (e.g., 94% for CAS 540752-87-2) compared to hydrazine-based methods (~80%) .

- The target compound’s synthesis likely parallels ’s protocol, utilizing tert-butyl carbamate protection followed by bromination or coupling steps .

Applications: Brominated derivatives (e.g., target compound, CAS 218594-15-1) are pivotal in cross-coupling reactions for drug discovery, whereas fluorophenyl-substituted analogs (CAS 1261117-66-1) target blood-brain barrier penetration . Cyano and methoxy groups (e.g., CAS 540752-87-2) improve solubility and binding affinity in therapeutic candidates, contrasting with the target compound’s bromine-driven reactivity .

Physicochemical Properties :

- Molecular weights vary significantly (273.13 to 521.2), influencing solubility and pharmacokinetics. Higher molecular weight compounds (e.g., CAS 1261117-66-1 at 481.36) may exhibit reduced aqueous solubility but enhanced target specificity .

生物活性

tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate, with the chemical formula CHBrNO, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Weight : 368.23 g/mol

- CAS Number : 118993004

- Structural Formula :

Synthesis

The synthesis of tert-butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate typically involves the reaction of 3-bromopyrazine-2-carbonyl chloride with tert-butoxycarbamate in the presence of a base. The detailed synthetic pathway is as follows:

-

Reagents :

- 3-bromopyrazine-2-carbonyl chloride

- tert-butoxycarbamate

- Base (e.g., triethylamine)

-

Procedure :

- Dissolve the 3-bromopyrazine-2-carbonyl chloride in a suitable solvent (e.g., dichloromethane).

- Add tert-butoxycarbamate and the base while stirring at room temperature.

- Allow the reaction to proceed for several hours.

- Purify the product using column chromatography.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing brominated pyrazine moieties can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A notable study showed that related compounds with brominated pyrazines were effective against breast cancer cells, indicating a promising avenue for further research .

The exact mechanism by which tert-butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom plays a crucial role in enhancing the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) reported at low micromolar levels. |

| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to control compounds. |

| Study 3 | Mechanistic Insights | Suggested that bromination enhances cellular uptake and alters membrane permeability, leading to increased cytotoxicity against cancer cells. |

Q & A

Q. Advanced

- X-ray Crystallography : Identifies intermolecular interactions (e.g., C=O···H-N hydrogen bonds) with bond lengths and angles .

- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .

- DSC/TGA : Thermal analysis reveals stability trends linked to hydrogen-bond networks .

Research Insight : A 2016 analysis of tert-Butyl carbamate crystals showed that strong N-H···O bonds dominate packing, while weak C-H···O interactions stabilize layered structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。